4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a compound of significant interest in the realms of chemistry, biology, and medicine. This molecule is notable for its unique structure, combining a chlorinated benzene ring with a sulfonamide group and a hexahydropyridoquinoline system. Its multifaceted chemical architecture enables it to participate in various chemical reactions and biological pathways, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide typically involves several steps:
Formation of the Hexahydropyridoquinoline Core: : This step usually begins with a cyclization reaction that forms the quinoline framework. Reagents such as aldehydes and amines under acidic or basic conditions facilitate this cyclization.
Chlorination: : Introduction of the chlorine atom is achieved through halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: : The final step involves attaching the sulfonamide group to the compound. This is generally carried out using sulfonyl chlorides and a nucleophilic amine under mild conditions.
Industrial Production Methods: For industrial-scale production, the processes are optimized for cost efficiency and scalability:
Continuous Flow Synthesis: : This method is preferred for its ability to consistently produce high yields while maintaining product purity. The reactants are continuously fed through a series of reactors.
Catalysis: : Catalysts are often employed to enhance reaction rates and selectivity, minimizing by-products and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, typically involving the conversion of the hexahydropyridoquinoline system.
Reduction: : Reduction reactions are less common but can be used to modify specific functional groups within the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly at the benzene ring and the sulfonamide nitrogen.
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols, and catalysts for facilitating substitution.
Oxidation Products: : Altered quinoline derivatives.
Reduction Products: : Reduced forms of the benzene or sulfonamide functionalities.
Substitution Products: : Diverse derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic structures.
Study of Reaction Mechanisms: : Serves as a model compound for investigating reaction pathways.
Enzyme Inhibition Studies: : Acts as a potential inhibitor for certain enzymatic reactions.
Biological Pathway Elucidation: : Helps in mapping biological pathways due to its interaction with various biomolecules.
Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Diagnostics: : Used in the development of diagnostic assays due to its specific binding properties.
Material Science: : Employed in creating new materials with unique properties.
Chemical Manufacturing: : Used as a precursor in the production of other commercially valuable compounds.
Mechanism of Action
Molecular Targets and Pathways: 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide exerts its effects primarily by interacting with enzymes and receptors at a molecular level. The chlorine and sulfonamide groups play crucial roles in binding to the active sites of enzymes, thereby inhibiting or modifying their activity. The hexahydropyridoquinoline core enables the compound to penetrate cellular membranes and interact with intracellular targets, affecting various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds:
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-10-yl)benzenesulfonamide
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-7-yl)benzenesulfonamide
Highlighting Uniqueness: What sets 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide apart is its specific substitution pattern, which provides distinct chemical and biological properties. The particular position of the chlorine atom and the sulfonamide group leads to unique interactions with biological targets and different reactivity compared to its analogs.
This compound is a fascinating molecule with diverse applications across multiple fields of science and industry. Its preparation, reactivity, and biological significance continue to make it a compound of immense research interest.
Properties
IUPAC Name |
4-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-4-6-16(7-5-14)25(23,24)20-15-10-12-2-1-9-21-17(22)8-3-13(11-15)18(12)21/h4-7,10-11,20H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPGWXXWXNTDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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